4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide
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Overview
Description
4-Chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a benzamide moiety, and a benzoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide typically involves multiple steps, starting with the formation of the benzoimidazole core. One common approach is the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative, followed by chlorination and subsequent amide formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides or benzoimidazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has shown promise in preclinical studies for the treatment of various diseases. Its mechanism of action involves binding to specific molecular targets, which can modulate biological pathways and lead to therapeutic effects.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for developing new products and processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Chloro-N-(2-methyl-1H-benzo[d]imidazol-5-yl)benzamide: Similar structure but lacks the phenyl group.
4-Chloro-N-(1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide: Similar structure but lacks the methyl group.
4-Chloro-N-(2-phenyl-1H-benzo[d]imidazol-5-yl)benzamide: Similar structure but with a different substitution pattern.
Uniqueness: 4-Chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-23-19-13-17(24-21(26)15-7-9-16(22)10-8-15)11-12-20(19)25(14)18-5-3-2-4-6-18/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISHOCYNSEKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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